2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-5-methyl-1,3-thiazol-4(5H)-one
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Overview
Description
2-((E)-2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZONO)-5-METHYL-1,3-THIAZOLAN-4-ONE is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a thiazolone ring, a hydrazone linkage, and a dimethylaminophenyl group, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZONO)-5-METHYL-1,3-THIAZOLAN-4-ONE typically involves the following steps:
Formation of the Thiazolone Ring: The thiazolone ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.
Hydrazone Formation: The hydrazone linkage is formed by reacting the thiazolone derivative with a hydrazine derivative, such as 4-(DIMETHYLAMINO)BENZALDEHYDE, under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Final Product Formation: The final compound is obtained by condensing the intermediate hydrazone with an appropriate aldehyde or ketone under controlled conditions, often involving the use of catalysts or specific reaction temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolone ring or the hydrazone linkage, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the hydrazone linkage or the aromatic ring, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Electrophilic and nucleophilic reagents, such as halogens, alkylating agents, and nucleophiles like amines and thiols, are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazines or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of various synthetic pathways and reaction mechanisms.
Biology
In biological research, the compound’s potential as a bioactive molecule is investigated. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential therapeutic applications are explored in medicine. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, the compound’s properties are leveraged for the development of new materials, catalysts, and other functional products. Its versatility makes it valuable for various industrial applications.
Mechanism of Action
The mechanism by which 2-((E)-2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZONO)-5-METHYL-1,3-THIAZOLAN-4-ONE exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the target involved.
Comparison with Similar Compounds
Similar Compounds
- 2-((E)-2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZONO)-5-METHYL-1,3-THIAZOLAN-4-ONE
- 2-((E)-2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZONO)-5-METHYL-1,3-THIAZOLAN-4-THIONE
- 2-((E)-2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZONO)-5-METHYL-1,3-THIAZOLAN-4-IMINE
Uniqueness
The uniqueness of 2-((E)-2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZONO)-5-METHYL-1,3-THIAZOLAN-4-ONE lies in its specific combination of functional groups and structural features This combination imparts distinct chemical properties and reactivity, setting it apart from similar compounds
Properties
Molecular Formula |
C13H16N4OS |
---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
(2E)-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H16N4OS/c1-9-12(18)15-13(19-9)16-14-8-10-4-6-11(7-5-10)17(2)3/h4-9H,1-3H3,(H,15,16,18)/b14-8+ |
InChI Key |
ZILZXTYMULSQQD-RIYZIHGNSA-N |
Isomeric SMILES |
CC1C(=O)N/C(=N\N=C\C2=CC=C(C=C2)N(C)C)/S1 |
Canonical SMILES |
CC1C(=O)NC(=NN=CC2=CC=C(C=C2)N(C)C)S1 |
Origin of Product |
United States |
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